Cas no 1645554-64-8 (N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine)

N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine structure
1645554-64-8 structure
Product Name:N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine
CAS No:1645554-64-8
MF:C10H9F3N2
MW:214.187072515488
CID:6520452
PubChem ID:99859337
Update Time:2025-07-24

N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-6626450
    • N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine
    • N-METHYL-N-(PROP-2-YN-1-YL)-5-(TRIFLUOROMETHYL)PYRIDIN-2-AMINE
    • 1645554-64-8
    • AKOS030728041
    • Inchi: 1S/C10H9F3N2/c1-3-6-15(2)9-5-4-8(7-14-9)10(11,12)13/h1,4-5,7H,6H2,2H3
    • InChI Key: AECCUETYMHRBPX-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C=C1)N(C)CC#C)(F)F

Computed Properties

  • Exact Mass: 214.07178278g/mol
  • Monoisotopic Mass: 214.07178278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 16.1Ų

N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6626450-0.05g
N-methyl-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)pyridin-2-amine
1645554-64-8 95.0%
0.05g
$212.0 2025-03-13

N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine Related Literature

Additional information on N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine

Research Briefing on N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine (CAS: 1645554-64-8)

N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine (CAS: 1645554-64-8) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its trifluoromethylpyridine core and propargylamine side chain, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and targeted therapies. Recent studies have explored its role in modulating key biological pathways, making it a compound of interest for drug discovery and development.

The synthesis and characterization of N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine have been detailed in several recent publications. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its structural integrity. The compound's unique chemical properties, such as its electron-withdrawing trifluoromethyl group and reactive alkyne moiety, make it a versatile building block for further derivatization and biological evaluation.

In a 2023 study published in the Journal of Medicinal Chemistry, N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine was identified as a key intermediate in the synthesis of novel kinase inhibitors. The study demonstrated its efficacy in selectively inhibiting specific tyrosine kinases involved in cancer progression. The compound's ability to form covalent bonds with target proteins, facilitated by its propargylamine group, was highlighted as a significant advantage in achieving prolonged therapeutic effects.

Another area of research has focused on the compound's potential in neurodegenerative diseases. A recent preprint on bioRxiv reported that derivatives of N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine exhibited neuroprotective effects in in vitro models of Alzheimer's disease. The study suggested that the compound's trifluoromethyl group enhances its blood-brain barrier permeability, a critical factor for CNS-targeted therapies.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine. Current research is investigating strategies to improve its metabolic stability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical trials, with the goal of developing next-generation therapeutics for oncology and neurology.

In conclusion, N-Methyl-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted role in drug discovery underscores the importance of continued research and development in this area. Future studies will likely focus on expanding its therapeutic scope and addressing existing limitations, paving the way for its potential clinical translation.

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